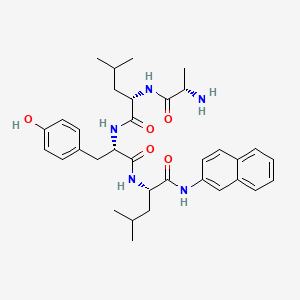H-Ala-Leu-Tyr-Leu-bNA
CAS No.: 201985-44-6
Cat. No.: VC3108155
Molecular Formula: C34H45N5O5
Molecular Weight: 603.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 201985-44-6 |
|---|---|
| Molecular Formula | C34H45N5O5 |
| Molecular Weight | 603.8 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-N-[(2S)-3-(4-hydroxyphenyl)-1-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
| Standard InChI | InChI=1S/C34H45N5O5/c1-20(2)16-28(32(42)36-26-13-12-24-8-6-7-9-25(24)19-26)38-34(44)30(18-23-10-14-27(40)15-11-23)39-33(43)29(17-21(3)4)37-31(41)22(5)35/h6-15,19-22,28-30,40H,16-18,35H2,1-5H3,(H,36,42)(H,37,41)(H,38,44)(H,39,43)/t22-,28-,29-,30-/m0/s1 |
| Standard InChI Key | HPENHHPPSCNZGA-BJPINVTDSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)NC2=CC3=CC=CC=C3C=C2)N |
| SMILES | CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)C(C)N |
| Canonical SMILES | CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)C(C)N |
Introduction
Chemical Structure and Properties
H-Ala-Leu-Tyr-Leu-bNA is a peptide sequence consisting of four amino acids: alanine (Ala), leucine (Leu), tyrosine (Tyr), and leucine (Leu), with a beta-naphthylamide (bNA) group attached to the C-terminus. The H- prefix indicates a free amino group at the N-terminus, specifically on the alanine residue .
Chemical Identity
The compound has the following key identifiers:
| Parameter | Value |
|---|---|
| CAS Registry Number | 201985-44-6 |
| Molecular Formula | C34H45N5O5 |
| Molecular Weight | 603.8 g/mol |
| SMILES | CC@@HN |
| InChIKey | HPENHHPPSCNZGA-BJPINVTDSA-N |
Structural Features
The IUPAC systematic name of the compound is (2S)-2-[[(2S)-2-aminopropanoyl]amino]-N-[(2S)-3-(4-hydroxyphenyl)-1-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide . This complex name reflects the stereochemistry and connectivity of the molecule.
The compound has four distinct stereocenters, all with the S-configuration, corresponding to the natural L-amino acids used in its composition. This stereochemical arrangement is critical for its recognition by biological systems, particularly enzymes that may use it as a substrate .
Physical and Chemical Properties
Based on its structure, H-Ala-Leu-Tyr-Leu-bNA would be expected to have the following properties:
-
Appearance: White to off-white powder
-
Solubility: Limited water solubility due to the hydrophobic naphthyl group, but increased solubility in organic solvents
-
UV absorption: Strong absorption due to both tyrosine phenol group and the naphthylamide moiety
-
Fluorescence: The naphthylamide group confers fluorescent properties, making it useful as a reporter in enzyme assays
Synthesis and Production
| Quantity | Price (€) |
|---|---|
| 25 mg | 362.00 |
| 50 mg | 561.00 |
| 100 mg | 925.00 |
| 250 mg | 1,723.00 |
| 500 mg | 2,967.00 |
The relatively high price reflects the complexity of synthesis and purification required for this specialty peptide compound.
Biochemical Applications
Use as Enzyme Substrate
The compound structure suggests it is designed as a substrate for aminopeptidases, particularly those with specificity for alanine at the N-terminus. The beta-naphthylamide (bNA) group serves as a fluorogenic reporter that becomes detectable upon enzymatic cleavage.
Similar to other peptide-naphthylamide conjugates, upon hydrolysis by an aminopeptidase, the released beta-naphthylamine can be detected by fluorescence or can be coupled with diazonium salts to form colored compounds that are easily quantifiable by spectrophotometry .
Research Applications
H-Ala-Leu-Tyr-Leu-bNA may have applications in:
-
Characterization of aminopeptidases from various sources
-
Screening for aminopeptidase inhibitors
-
Structure-activity relationship studies for proteolytic enzymes
-
Development of assays for specific aminopeptidases
The compound could be particularly relevant in research related to Pfu Aminopeptidase I, which has been shown to process various peptide substrates with different N-terminal amino acids .
Structural Analysis and Conformational Properties
Peptide Sequence Considerations
The specific arrangement of amino acids in H-Ala-Leu-Tyr-Leu-bNA may confer certain structural characteristics:
-
The presence of two leucine residues provides hydrophobic bulk that can influence enzyme recognition
-
The tyrosine residue introduces a phenolic hydroxyl group capable of hydrogen bonding
-
The alanine at the N-terminus is a common target for aminopeptidases
This sequence may adopt specific conformations in solution that optimize its interaction with target enzymes. Research on similar peptides indicates that secondary structures such as turns or extended conformations can significantly impact their recognition by proteolytic enzymes .
Relation to Proteasome Research
Relevance to Peptidase Systems
H-Ala-Leu-Tyr-Leu-bNA may have applications in research related to proteasome systems. The ubiquitin-proteasome pathway is critical for protein degradation in cells, and peptide substrates are often used to characterize the activity of different proteolytic components .
Bortezomib, a proteasome inhibitor mentioned in the research literature, inhibits the 26S proteasome by selectively binding to its chymotrypsin-like site. Similar tetrapeptide derivatives have been used to study proteasome activity and inhibition .
Analytical Considerations
Detection Methods
For analytical purposes, H-Ala-Leu-Tyr-Leu-bNA offers multiple detection options:
-
UV absorption spectroscopy due to the tyrosine and naphthyl groups
-
Fluorescence spectroscopy utilizing the naphthylamide group
-
HPLC analysis with UV or fluorescence detection
-
Mass spectrometry for precise identification
Predicted Mass Spectrometry Characteristics
Based on its molecular structure, H-Ala-Leu-Tyr-Leu-bNA would be expected to exhibit the following mass spectrometric properties :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 604.34932 | 245.1 |
| [M+Na]+ | 626.33126 | 246.2 |
| [M+NH4]+ | 621.37586 | 245.0 |
| [M+K]+ | 642.30520 | 245.3 |
| [M-H]- | 602.33476 | 246.5 |
| [M+Na-2H]- | 624.31671 | 244.6 |
| [M]+ | 603.34149 | 244.5 |
| [M]- | 603.34259 | 244.5 |
These characteristic masses can be used for identification and quantification of the compound in complex mixtures.
Future Research Directions
Structure Modifications
Potential structural modifications that could be explored include:
-
Substitution of individual amino acids to alter enzyme specificity
-
Replacement of the naphthylamide group with other fluorophores
-
Introduction of unnatural amino acids to enhance stability or alter recognition properties
-
Development of cyclic variants for increased stability and altered conformational properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume